

Olgotrelvir Phase 3 Trial (NCT05716425) Demonstrates Efficacy in Mild to Moderate COVID-19

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Compound of Interest

Compound Name: *Olgotrelvir*

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A comprehensive analysis of the Phase 3 clinical trial data for **Olgotrelvir** (NCT05716425) shows promising results in the treatment of mild to moderate COVID-19. This guide provides a comparative overview of **Olgotrelvir**'s performance against other established antiviral therapies, supported by available experimental data and detailed methodologies for key clinical trials.

Olgotrelvir, an oral antiviral agent, has demonstrated a significant reduction in the time to sustained recovery from a panel of 11 COVID-19 symptoms in its Phase 3 trial.^[1] The drug employs a dual mechanism of action, targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L, crucial for viral replication and entry into host cells, respectively.^{[2][3]} This novel approach positions **Olgotrelvir** as a noteworthy candidate in the evolving landscape of COVID-19 therapeutics.

Comparative Efficacy and Safety of Oral Antivirals

To provide a clear perspective on **Olgotrelvir**'s clinical performance, this guide compares its Phase 3 trial data with those of other prominent oral antivirals: Paxlovid (Nirmatrelvir/ritonavir), and Molnupiravir, as well as the intravenously administered Remdesivir.

Feature	Olgotrelvir (NCT05716425)	Paxlovid (EPIC-HR)	Molnupiravir (MOVE-OUT)	Remdesivir (ACTT-1)
Primary Efficacy Endpoint	Time to sustained recovery of 11 COVID-19 symptoms	COVID-19-related hospitalization or death from any cause through Day 28	Proportion of participants who were hospitalized or died through Day 29	Time to recovery
Key Efficacy Finding	Median time to symptom recovery was 205 hours vs. 264 hours for placebo (HR: 1.29)	89% reduction in risk of COVID-19-related hospitalization or death in high-risk patients treated within 3 days of symptom onset. [4]	30% relative risk reduction in hospitalization or death	Median time to recovery of 10 days vs. 15 days for placebo.[5]
Virological Outcome	Significant reduction in viral RNA load at day 4	Approximately 10-fold reduction in viral load at Day 5.[4]	Not the primary endpoint, but post-baseline nasal swab samples showed an increase in viral mutations consistent with the drug's mechanism of action.	Not the primary endpoint
Patient Population	Nonhospitalized adults with mild to moderate COVID-19, irrespective of risk factors.[1]	Non-hospitalized, symptomatic adults with confirmed COVID-19 and at least one risk factor for	Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at	Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.[5]

		progression to severe disease. [6][7]	least one risk factor for severe illness.	
Most Common Adverse Events	Skin rash (3.3%), Nausea (1.5%). [1]	Dysgeusia (5%), Diarrhea (3%)	Diarrhea, Nausea, Dizziness	Nausea, increased liver enzymes
Serious Adverse Events	No treatment-related serious adverse events reported.[1]	Fewer serious adverse events compared to placebo	No safety concerns identified	Serious adverse events were reported in 21.1% of the remdesivir group and 27.0% of the placebo group.[8]

Experimental Protocols: A Methodological Overview

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial outcomes. Below is a summary of the methodologies employed in the key trials cited.

Olgotrelvir: NCT05716425

- Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[1]
- Participants: 1212 non-hospitalized adult participants with mild to moderate COVID-19, enrolled irrespective of risk factors for severe disease.[1][9]
- Intervention: Participants were randomly assigned to receive either 600 mg of **Olgotrelvir** or a placebo orally twice daily for 5 days.[1]
- Primary Outcome Measures: The primary endpoint was the time to sustained recovery of a panel of 11 COVID-19-related symptoms.[1]
- Key Secondary Outcome Measures: A key secondary endpoint was the change in viral ribonucleic acid (RNA) load from baseline.[1]

- Safety Assessment: The incidence of treatment-emergent adverse events was the primary safety endpoint.[\[1\]](#)

Paxlovid: EPIC-HR (NCT04960202)

- Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[\[6\]](#)[\[7\]](#)[\[10\]](#)
- Participants: Non-hospitalized, symptomatic, unvaccinated adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[\[6\]](#)[\[7\]](#)
- Intervention: Patients received either Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or a placebo orally every 12 hours for 5 days.
- Primary Outcome Measures: The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[\[6\]](#)

Remdesivir: ACTT-1 (NCT04280705)

- Study Design: A double-blind, randomized, placebo-controlled trial.[\[5\]](#)[\[11\]](#)[\[12\]](#)
- Participants: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.[\[5\]](#)[\[11\]](#)
- Intervention: Patients received either intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 additional days) or a placebo.[\[5\]](#)
- Primary Outcome Measures: The primary outcome was the time to recovery, defined as either discharge from the hospital or hospitalization for infection-control purposes only.[\[5\]](#)

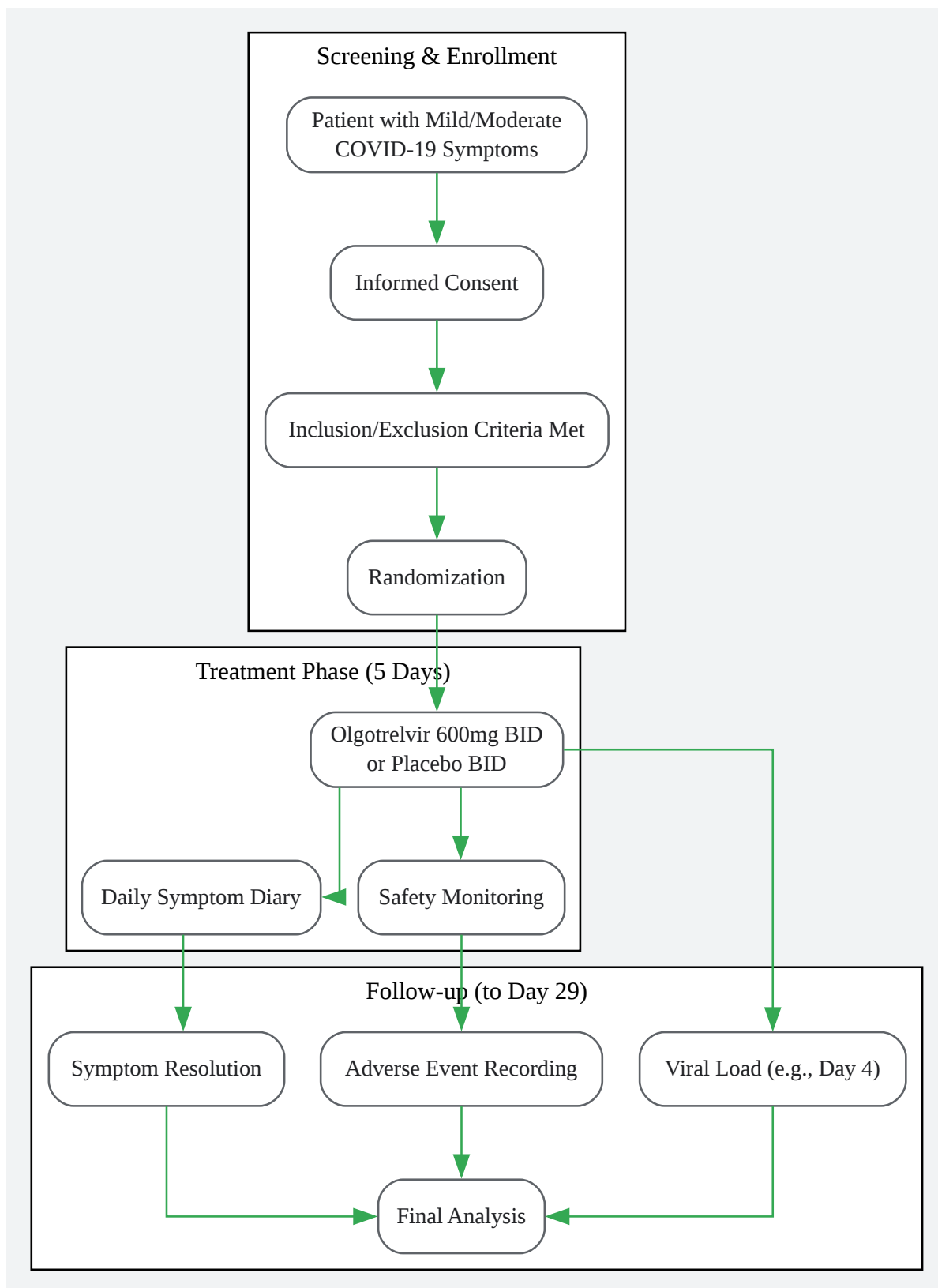
Molnupiravir: MOVE-OUT (NCT04575597)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at least one risk factor for progression to severe disease.
- Intervention: Participants received either 800 mg of Molnupiravir or a placebo orally every 12 hours for five days.

- **Primary Outcome Measures:** The primary endpoint was the proportion of participants who were hospitalized or died through day 29.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.



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Caption: General experimental workflow for the **Olgotrelvir** Phase 3 clinical trial.

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